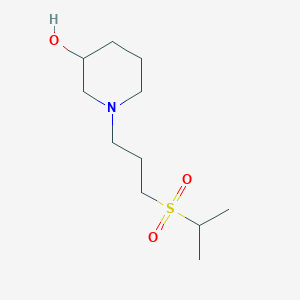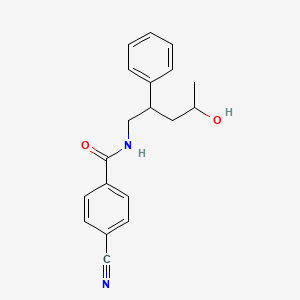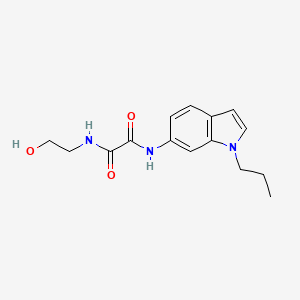![molecular formula C13H16N4O2 B6641009 1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)
1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is known to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound is also known to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models. This compound has also been shown to inhibit the activity of COX-2, which leads to a reduction in the production of prostaglandins that cause inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea in lab experiments is its potential pharmacological properties. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound for testing.
Future Directions
1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has several potential future directions for scientific research. One possible direction is the development of new drugs based on this compound for the treatment of inflammatory and neurodegenerative diseases. Another possible direction is the investigation of the compound's potential use in the treatment of cancer, as it has been found to exhibit anti-tumor properties in some studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl carbamate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. The yield of this synthesis method is reported to be around 70%.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has been extensively studied for its potential pharmacological properties. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(2-hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10-6-8-17(16-10)12-5-3-2-4-11(12)15-13(19)14-7-9-18/h2-6,8,18H,7,9H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGYEHDYIDEDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol](/img/structure/B6640933.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)

![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)
![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)
![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)


![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)